

An In-depth Technical Guide to the Chemical Properties of Tos-PEG2-acid

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Compound of Interest

Compound Name: Tos-PEG2-acid

Cat. No.: B13706283

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of **Tos-PEG2-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. This document details its structure, reactivity, and stability, and provides experimental protocols for its application.

Introduction

Tos-PEG2-acid, systematically named 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetic acid, is a versatile chemical tool featuring a tosyl group at one terminus and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for conjugation to primary amines through amide bond formation. The hydrophilic PEG linker enhances aqueous solubility and reduces steric hindrance, making it an ideal reagent for modifying biomolecules and surfaces.^{[1][2]}

Chemical and Physical Properties

The fundamental properties of **Tos-PEG2-acid** are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
Chemical Formula	C ₁₃ H ₁₈ O ₇ S	-
Molecular Weight	318.34 g/mol	-
CAS Number	2111895-60-2	[1][2]
Appearance	White to off-white solid or oil	General knowledge
Purity	Typically ≥95%	-
Solubility	Soluble in water, DMSO, DMF, and other polar organic solvents.	[1]
Storage	Store at -20°C, desiccated.	

Reactivity and Chemical Behavior

Tos-PEG2-acid possesses two distinct reactive functional groups, enabling a wide range of bioconjugation strategies.

Tosyl Group Reactivity

The tosylate (p-toluenesulfonate) is an excellent leaving group, readily displaced by nucleophiles in an SN2 reaction. This allows for the stable covalent attachment of **Tos-PEG2-acid** to various functional groups.

- **Amines:** Primary and secondary amines react with the tosyl group to form stable secondary or tertiary amine linkages, respectively.
- **Thiols:** Thiol groups (-SH) are potent nucleophiles that react with the tosyl group to form a stable thioether bond.
- **Hydroxyls:** Alcohols can react with the tosyl group, although they are generally less nucleophilic than amines and thiols and may require more forcing conditions.

The reactivity of the tosyl group allows for the conjugation of **Tos-PEG2-acid** to proteins, peptides, and other biomolecules containing lysine or cysteine residues.

Carboxylic Acid Reactivity

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a widely used strategy for conjugating molecules to proteins and other biomolecules. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activation proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This NHS ester readily reacts with primary amines at physiological pH.

Experimental Protocols

General Protocol for EDC/NHS Coupling of Tos-PEG2-acid to an Amine-Containing Molecule

This protocol describes a general procedure for the conjugation of the carboxylic acid moiety of **Tos-PEG2-acid** to a primary amine-containing molecule, such as a protein or a peptide.

Materials:

- **Tos-PEG2-acid**
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Allow all reagents to equilibrate to room temperature before use.
 - Prepare a stock solution of **Tos-PEG2-acid** (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
 - Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Activation of **Tos-PEG2-acid**:
 - In a microcentrifuge tube, dissolve the desired amount of **Tos-PEG2-acid** in the Activation Buffer.
 - Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the **Tos-PEG2-acid**.
 - Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
- Conjugation to the Amine-Containing Molecule:
 - Add the activated **Tos-PEG2-acid** solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this should be optimized for the specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

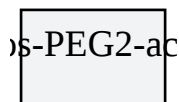
- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
 - Analyze the purified conjugate using techniques such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the structure of **Tos-PEG2-acid** and its conjugates. The presence of characteristic peaks for the tosyl group, the PEG backbone, and the conjugated molecule provides evidence of successful synthesis and conjugation.
- Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are powerful tools for determining the molecular weight of the conjugate and confirming the degree of PEGylation.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) can be used to purify the conjugate and assess its purity.

Visualizations

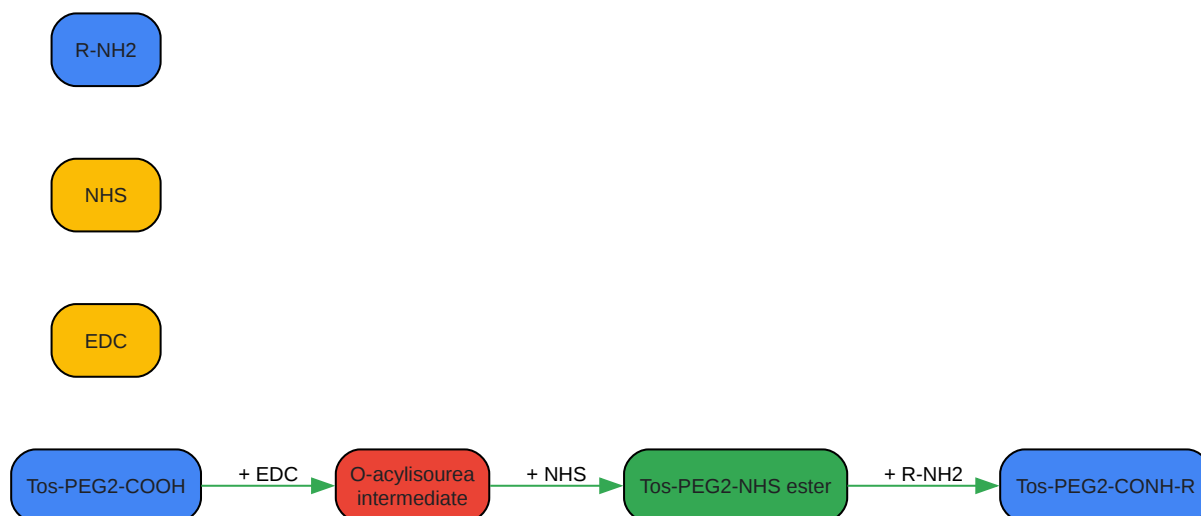
Chemical Structure of Tos-PEG2-acid



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Caption: Chemical structure of **Tos-PEG2-acid**.

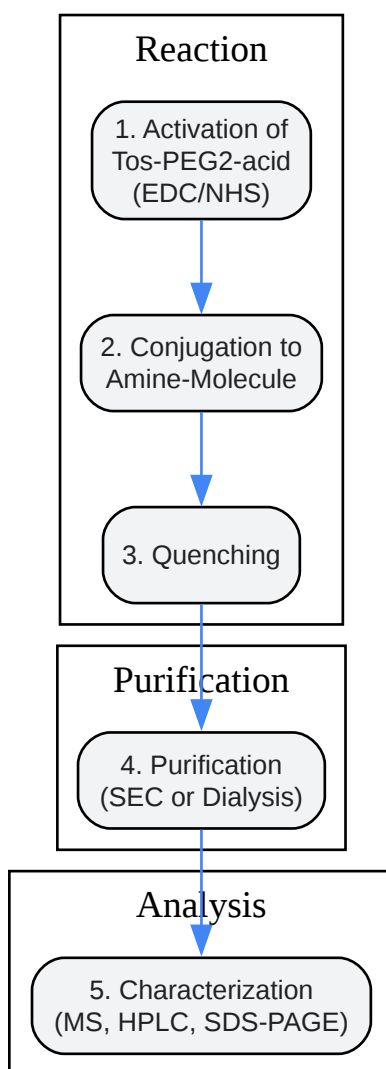
Reaction Scheme for EDC/NHS Activation and Amine Coupling



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Caption: EDC/NHS activation of the carboxylic acid and subsequent amine coupling.

Workflow for Bioconjugation and Purification



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Caption: General workflow for bioconjugation using **Tos-PEG2-acid**.

Applications

The unique properties of **Tos-PEG2-acid** make it a valuable tool in various research and development areas:

- **Drug Delivery:** The PEG spacer can improve the solubility and pharmacokinetic profile of small molecule drugs, peptides, and proteins. It is also used as a linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

- **Bioconjugation:** It is widely used to PEGylate proteins and peptides to increase their stability, reduce immunogenicity, and extend their half-life in circulation.
- **Surface Modification:** **Tos-PEG2-acid** can be used to modify the surface of nanoparticles, liposomes, and other materials to improve their biocompatibility and reduce non-specific protein adsorption.

Conclusion

Tos-PEG2-acid is a highly versatile and valuable heterobifunctional linker for researchers in chemistry, biology, and materials science. Its well-defined structure, dual reactivity, and the beneficial properties conferred by the PEG spacer make it an essential component in the development of advanced bioconjugates and drug delivery systems. This guide provides the foundational knowledge and practical protocols to effectively utilize **Tos-PEG2-acid** in a variety of scientific applications.

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References

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